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Compound of Interest

Compound Name: Methoxyphenylacetic acid

Cat. No.: B039546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for homoanisic

acid (4-methoxyphenylacetic acid), a key intermediate in the synthesis of various

pharmaceuticals and organic compounds. The following sections detail the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols used for their acquisition. This information is crucial for the identification,

characterization, and quality control of homoanisic acid in research and development settings.

Chemical Structure and Properties
IUPAC Name: 2-(4-methoxyphenyl)acetic acid

Synonyms: Homoanisic acid, 4-Methoxyphenylacetic acid

CAS Number: 104-01-8

Molecular Formula: C₉H₁₀O₃

Molecular Weight: 166.17 g/mol

Appearance: Pale yellow or off-white colored flakes[1]

Melting Point: 84-86 °C
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Spectral Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectrometry analysis of homoanisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Homoanisic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.21 (d, J=8.6 Hz) Doublet 2H
Ar-H (ortho to

CH₂COOH)

6.88 (d, J=8.6 Hz) Doublet 2H Ar-H (ortho to OCH₃)

3.79 (s) Singlet 3H -OCH₃

3.58 (s) Singlet 2H -CH₂COOH

~11-12 (br s) Broad Singlet 1H -COOH

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of Homoanisic Acid

Chemical Shift (δ) ppm Assignment

178.5 COOH

158.8 Ar-C-OCH₃

130.4 Ar-CH (ortho to CH₂COOH)

126.0 Ar-C-CH₂COOH

114.2 Ar-CH (ortho to OCH₃)

55.2 -OCH₃

40.2 -CH₂COOH
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Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Homoanisic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)[2]

2960-2840 Medium
C-H stretch (Aliphatic and

Aromatic)

1700 Strong
C=O stretch (Carboxylic acid

dimer)

1612, 1514 Strong C=C stretch (Aromatic ring)

1245 Strong C-O stretch (Aryl ether)

1178 Medium C-O stretch (Carboxylic acid)

925 Broad, Medium O-H bend (Out-of-plane)

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Homoanisic Acid

m/z Relative Intensity (%) Assignment

166 45 [M]⁺ (Molecular ion)

121 100 [M - COOH]⁺

91 10 [C₇H₇]⁺ (Tropylium ion)

78 8 [C₆H₆]⁺

Ionization Method: Electron Ionization (EI)
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Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of homoanisic acid was accurately weighed and dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

Instrument: Bruker Avance 500 MHz spectrometer.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s
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Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):[3]

A small amount of homoanisic acid (approximately 5-10 mg) was placed in a clean, dry vial.

[4]

A few drops of a volatile solvent (e.g., dichloromethane or acetone) were added to dissolve

the solid completely.[3]

One to two drops of the resulting solution were carefully applied to the surface of a clean, dry

potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]

The solvent was allowed to evaporate completely in a fume hood, leaving a thin, even film of

the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR

accessory.[1]

Technique: Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

A background spectrum of the clean, empty ATR crystal was recorded prior to sample

analysis.

Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of homoanisic acid was prepared by dissolving approximately 1 mg of the

compound in 1 mL of a suitable volatile solvent, such as methanol or dichloromethane.[5]
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For direct infusion, the solution was drawn into a syringe for introduction into the ion source.

For GC-MS analysis, the solution was injected into the gas chromatograph.

Instrumentation and Data Acquisition:

Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

GC Conditions (for GC-MS):

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Inlet Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min

to 280 °C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectral analysis of an organic

compound like homoanisic acid.
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Caption: Workflow for the spectral analysis of homoanisic acid.

This guide provides essential spectral data and methodologies for homoanisic acid, serving as

a valuable resource for its characterization and use in scientific research and development. The

provided protocols are representative and may be adapted based on available instrumentation

and specific experimental requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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